2-Hydroxymethylethyl isopropyl maleate CAS number and identifiers
2-Hydroxymethylethyl isopropyl maleate CAS number and identifiers
An In-depth Technical Guide to 2-Hydroxy-1-methylethyl Isopropyl Maleate
Introduction and Nomenclature
2-Hydroxy-1-methylethyl isopropyl maleate is a specialty chemical belonging to the class of maleate esters. The nomenclature of this molecule, "2-hydroxy-1-methylethyl isopropyl maleate," indicates a derivative of maleic acid, which is a cis-butenedioic acid.[1] One of the carboxylic acid groups of maleic acid is esterified with an isopropyl group, and the other is esterified with a 2-hydroxy-1-methylethyl (also known as a propylene glycol) group. The presence of both a hydroxyl group and a polymerizable double bond (from the maleate moiety) suggests its potential utility as a monomer in the synthesis of functional polymers, for instance, in coatings, adhesives, or biomedical materials where hydrophilicity and potential for cross-linking are desired.
The IUPAC naming conventions provide a systematic way to describe chemical structures.[2][3] For the isopropyl group, the systematic name is propan-2-yl or 1-methylethyl.[2][3] The naming of the parent acid, maleic acid, specifies the cis isomer of the double bond.
Chemical Identity and Core Identifiers
Precise identification of a chemical substance is fundamental for research, development, and regulatory purposes. The Chemical Abstracts Service (CAS) Registry Number is a unique identifier assigned to every chemical substance.
The primary identifier for 2-hydroxy-1-methylethyl isopropyl maleate is CAS Number: 85909-46-2 .[4][5] This number ensures unambiguous identification in databases and literature.
A summary of the core identifiers for 2-hydroxy-1-methylethyl isopropyl maleate is presented in the table below.
| Identifier | Value | Source |
| CAS Number | 85909-46-2 | [4][5] |
| Chemical Name | 2-hydroxymethylethyl isopropyl maleate | [4] |
It is crucial to distinguish this compound from structurally related maleates, such as:
-
2-Hydroxyethyl isopropyl maleate: CAS Number 32569-21-4[4]
-
Monoisopropyl maleate (Isopropyl hydrogen maleate): CAS Number 924-83-4[8]
Structural Representation and Chemical Informatics
The molecular structure of 2-hydroxy-1-methylethyl isopropyl maleate dictates its chemical and physical properties. A 2D representation of the structure is essential for understanding its functionality.
Below is a diagram illustrating the logical relationship of the constituent parts of the molecule.
Caption: Logical construction of 2-hydroxy-1-methylethyl isopropyl maleate.
Physicochemical Properties (Predicted)
Potential Synthesis Routes
While a specific, validated synthesis protocol for 2-hydroxy-1-methylethyl isopropyl maleate is not detailed in the available literature, a plausible synthetic approach can be inferred from general organic chemistry principles and published methods for related esters. A likely route would involve the esterification of maleic anhydride.
A potential two-step synthesis could be:
-
Monoesterification: Reaction of maleic anhydride with isopropanol to form monoisopropyl maleate (isopropyl hydrogen maleate). This reaction is typically carried out by heating the two reactants.
-
Diesterification: Subsequent reaction of the remaining carboxylic acid group of monoisopropyl maleate with propylene oxide or 1-chloro-2-propanol in the presence of a suitable catalyst to introduce the 2-hydroxy-1-methylethyl group.
Alternatively, a direct esterification of maleic acid with isopropanol and propylene glycol could be envisioned, though this would likely result in a mixture of products (diisopropyl maleate, the desired product, and the di-hydroxypropylated maleate) requiring purification.
Applications and Research Interest
The specific applications of 2-hydroxy-1-methylethyl isopropyl maleate are not well-documented. However, based on its structure, it can be categorized as a functional monomer. The maleate double bond is capable of undergoing free-radical polymerization. The pendant hydroxyl group provides a site for further chemical modification or can contribute to the hydrophilicity and adhesion of a resulting polymer.
Potential areas of application include:
-
Polymer Synthesis: As a co-monomer in the production of specialty polymers for coatings, adhesives, and resins. The hydroxyl functionality can be used for cross-linking, for example, with isocyanates to form polyurethanes.
-
Biomaterials: The hydrophilicity imparted by the hydroxyl group could make polymers incorporating this monomer suitable for biomedical applications where biocompatibility and controlled water uptake are important.
-
Chemical Intermediate: It may serve as an intermediate in the synthesis of more complex molecules.
Safety and Handling
Specific toxicology and safety data for 2-hydroxy-1-methylethyl isopropyl maleate are not available. As with any laboratory chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, the Safety Data Sheet (SDS) from the supplier should be consulted.
Conclusion
2-Hydroxy-1-methylethyl isopropyl maleate, identified by CAS number 85909-46-2, is a specialty maleate ester with potential as a functional monomer. While detailed experimental data on this specific compound is sparse, its chemical identity is clearly established. Its structure suggests utility in polymer chemistry and materials science. Further research into its synthesis, properties, and applications would be beneficial to fully realize its potential.
References
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